ATR Kinase Inhibitory Potency: 2-Methyl-3-nitroquinoline vs. 4-Chloro-2-methyl-3-nitroquinoline Scaffold
2-Methyl-3-nitroquinoline demonstrates potent ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibition with an IC₅₀ of 5 nM in a HeLa cell nuclear extract biochemical assay [1]. In contrast, a structurally related quinoline derivative bearing a 4-chloro substituent (4-chloro-2-methyl-3-nitroquinoline scaffold-based compound) exhibits substantially weaker ATR inhibition with an IC₅₀ of 640 nM in a cellular assay assessing Chk1 phosphorylation reduction in HT-29 cells [2]. This 128-fold difference in potency underscores the functional impact of C4 substitution on target engagement. Additionally, the 2-methyl-3-nitroquinoline scaffold maintains >6,000-fold selectivity over ATM kinase (IC₅₀ >30,000 nM), a closely related PI3K-family kinase with high sequence homology [1].
| Evidence Dimension | ATR kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM |
| Comparator Or Baseline | 4-chloro-2-methyl-3-nitroquinoline scaffold-derived compound: IC₅₀ = 640 nM |
| Quantified Difference | 128-fold lower potency for 4-chloro-substituted analog |
| Conditions | Target: HeLa cell nuclear extract with glutathione S-transferase-p53N66 and ATP substrate, 10 min incubation; Comparator: HT-29 cellular Chk1 phosphorylation assay, 60 min incubation |
Why This Matters
The 128-fold difference in ATR inhibitory potency directly impacts assay sensitivity and lead optimization strategies; substituting with a 4-chloro analog would require 100-fold higher compound loading and risk confounding off-target effects.
- [1] BindingDB. BDBM50427326 (CHEMBL2325697). Affinity Data: IC₅₀ = 5 nM against ATR in HeLa cell nuclear extracts. View Source
- [2] BindingDB. BDBM50536004 (CHEMBL4591401). Affinity Data: IC₅₀ = 640 nM against ATR in HT-29 cells (Chk1 phosphorylation assay). View Source
